N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide
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Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C22H15F2N5O2 and its molecular weight is 419.392. The purity is usually 95%.
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Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential pharmacological applications, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Xanthene Core : A polycyclic aromatic structure that provides a scaffold for biological activity.
- Tetrazole Moiety : Known for enhancing solubility and bioavailability.
- Fluorinated Phenyl Group : Modifies lipophilicity and can influence receptor binding.
This compound acts primarily as a positive allosteric modulator of mGluR1. The modulation of this receptor type is significant because it plays a crucial role in various neurological processes, including synaptic plasticity and memory formation.
Key Mechanisms:
- Calcium Signaling : Activation leads to an increase in intracellular calcium levels via inositol trisphosphate (IP3) signaling pathways, which is critical for neurotransmitter release and neuronal excitability .
- Neuroprotective Effects : By modulating mGluR1 activity, the compound may exert neuroprotective effects in models of neurodegeneration .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the xanthene core and the attached phenyl group significantly affect the compound's potency and efficacy. For instance:
Modification | Effect on Activity |
---|---|
Addition of fluorine atoms | Increased binding affinity to mGluR1 |
Alteration of the carboxamide group | Enhanced solubility and bioavailability |
Research has shown that specific substitutions can lead to compounds with improved pharmacokinetic profiles, making them more suitable for therapeutic use .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on mGluR Modulators : A study published in Neuropharmacology demonstrated that derivatives of xanthene compounds could significantly enhance mGluR1-mediated signaling in vitro. This suggests that this compound may similarly enhance receptor activity .
- Neuroprotective Effects in Animal Models : In vivo studies showed that compounds with similar structures provided protection against excitotoxicity in rat models, indicating potential therapeutic applications for neurodegenerative diseases .
- Clinical Relevance : A recent clinical trial explored the efficacy of related xanthene derivatives in treating anxiety disorders by modulating glutamate signaling pathways, suggesting a broader application for compounds like this compound .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N5O2/c23-16-10-9-13(11-17(16)24)29-20(26-27-28-29)12-25-22(30)21-14-5-1-3-7-18(14)31-19-8-4-2-6-15(19)21/h1-11,21H,12H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOHSOHYUBIDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=NN4C5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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